Desonide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKWQHBNHJJPZ-LECWWXJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046756 | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.94e-02 g/L | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-94-8 | |
| Record name | Desonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desonide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257-260, 274 °C | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action of Desonide
Glucocorticoid Receptor Binding and Activation
The activation of the glucocorticoid receptor by Desonide is a multi-step process that begins in the cytoplasm of the cell and culminates in the nucleus, where it directly influences gene transcription.
Cytosolic Glucocorticoid Receptor Interaction
In its inactive state, the glucocorticoid receptor resides in the cytoplasm of the cell as part of a large multi-protein complex. medchemexpress.com As a corticosteroid, this compound is lipophilic, allowing it to penetrate the cell membrane and bind to these specific cytosolic glucocorticoid receptors. drugbank.comglobalrx.compatsnap.com This binding event is the first critical step in initiating the drug's mechanism of action. drugbank.compatsnap.com The formation of the this compound-GR complex triggers a conformational change in the receptor, leading to the dissociation of associated proteins, such as heat shock proteins.
Receptor-Steroid Complex Translocation to the Nucleus
Following its activation, the this compound-receptor complex translocates from the cytoplasm into the cell nucleus. drugbank.comnih.govpatsnap.compatsnap.com This movement is a crucial step that allows the complex to access the cell's genetic material. patsnap.com Once inside the nucleus, the activated complex is able to directly interact with DNA to regulate gene expression. patsnap.compatsnap.com
Binding to Glucocorticoid Response Elements (GREs) on DNA
The primary mechanism by which the this compound-GR complex regulates gene transcription is by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.com These GREs are located in the promoter regions of target genes. The binding of the this compound-GR complex to these elements can either enhance or suppress the transcription of adjacent genes, forming the basis of this compound's therapeutic effects. drugbank.compatsnap.com
Gene Expression Modulation
The binding of the this compound-GR complex to GREs leads to significant changes in the synthesis of proteins involved in the inflammatory cascade. This modulation occurs through two main pathways: the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. drugbank.compatsnap.com
Activation of Anti-inflammatory Gene Transcription
One of the key anti-inflammatory actions of this compound is the upregulation of genes that encode anti-inflammatory proteins. patsnap.comnih.gov A primary example is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. drugbank.com These proteins are crucial in controlling the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. drugbank.com By increasing the production of these inhibitory proteins, this compound effectively dampens the inflammatory response at an early stage. drugbank.compatsnap.com
| Activated Anti-inflammatory Proteins | Function |
| Lipocortins (Annexins) | Inhibit phospholipase A2, blocking the production of arachidonic acid and its inflammatory derivatives (prostaglandins, leukotrienes). drugbank.com |
| Other Anti-inflammatory Proteins | Contribute to the overall reduction of inflammation and suppression of the immune response. patsnap.com |
Repression of Pro-inflammatory Gene Transcription
In addition to activating anti-inflammatory genes, this compound effectively represses the transcription of numerous pro-inflammatory genes. drugbank.compatsnap.compatsnap.com This transrepression is a central component of its mechanism of action. nih.gov The this compound-GR complex can interfere with the activity of key transcription factors, such as NF-κB and AP-1, which are pivotal in orchestrating inflammatory responses. nih.gov By suppressing the production of pro-inflammatory cytokines, chemokines, and cell adhesion molecules, this compound reduces the recruitment of inflammatory cells to the site of inflammation, thereby mitigating symptoms like redness and swelling. patsnap.comnih.gov
| Repressed Pro-inflammatory Mediators | Function |
| Cytokines (e.g., Interleukins, TNF-α) | Proteins that signal and promote inflammation. patsnap.comnih.gov |
| Chemokines | Attract immune cells to the site of inflammation. nih.gov |
| Inflammatory Enzymes | Mediate various aspects of the inflammatory cascade. nih.gov |
| Adhesion Molecules | Mediate the adhesion of leukocytes to the vascular endothelium, facilitating their migration into tissues. nih.gov |
Suppression of Pro-inflammatory Cytokine Production
A cornerstone of this compound's anti-inflammatory activity is its capacity to suppress the production of pro-inflammatory cytokines. By binding to GREs, the this compound-receptor complex can inhibit the transcription of genes that code for various cytokines, which are proteins that signal and promote inflammation. patsnap.compatsnap.com This reduction in cytokine levels effectively dampens the inflammatory response in the skin, alleviating symptoms such as redness and swelling. patsnap.com Concurrently, this interaction can also enhance the production of anti-inflammatory proteins, further contributing to the resolution of inflammation. patsnap.com
Inhibition of AP-1 and Nuclear Factor-κB (NF-κB)
Beyond its direct influence on gene transcription via GREs, the activated glucocorticoid receptor complex can also interfere with the activity of other transcription factors, notably Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). These transcription factors are pivotal in orchestrating the expression of a multitude of pro-inflammatory genes. The this compound-receptor complex can inhibit the function of AP-1 and NF-κB, thereby preventing them from switching on the production of inflammatory mediators. This inhibitory action is a crucial component of this compound's broad anti-inflammatory effects.
Phospholipase A2 Inhibition and Arachidonic Acid Pathway Modulation
A significant aspect of this compound's mechanism of action involves its ability to modulate the arachidonic acid pathway, a critical cascade in the generation of potent inflammatory mediators. wikipedia.orgdrugbank.comdrugs.comnih.gov
Induction of Lipocortins (Annexins)
Corticosteroids like this compound are understood to act by inducing the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins or annexins. wikipedia.orgdrugbank.comnih.gov These proteins play a direct role in suppressing the inflammatory process.
Control of Prostaglandin and Leukotriene Biosynthesis
Lipocortins exert their anti-inflammatory effects by inhibiting the enzyme phospholipase A2. drugbank.com Phospholipase A2 is responsible for releasing arachidonic acid from the phospholipids of cell membranes. drugbank.com Arachidonic acid serves as the common precursor for the biosynthesis of powerful inflammatory mediators, including prostaglandins and leukotrienes. wikipedia.orgdrugbank.comnih.gov By blocking the release of arachidonic acid, this compound effectively curtails the production of these inflammatory molecules, thereby reducing inflammation. wikipedia.org
| Pathway Component | Role in Inflammation | Effect of this compound |
| Phospholipase A2 | Releases arachidonic acid from cell membranes. | Inhibited through the induction of lipocortins. |
| Arachidonic Acid | Precursor to prostaglandins and leukotrienes. | Release is decreased. |
| Prostaglandins | Potent mediators of inflammation, causing vasodilation and pain. | Biosynthesis is controlled and reduced. |
| Leukotrienes | Potent mediators of inflammation, involved in attracting immune cells. | Biosynthesis is controlled and reduced. |
Stabilization of Lysosomal Membranes
This compound is also thought to contribute to its anti-inflammatory effects by stabilizing lysosomal membranes. patsnap.com Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. During inflammation, these membranes can become fragile, leading to the release of their enzymatic contents into the cytoplasm and contributing to tissue damage. While the direct interaction with lysosomal membranes may be less central than its genomic effects, the stabilization of these membranes is a recognized component of its mechanism. patsnap.comjci.orgkarger.com However, some research suggests that the anti-inflammatory activity of corticosteroids is more likely explained by their inhibitory effects on cellular metabolism rather than a direct interaction with lysosomal membranes. jci.orgnih.gov
Modulation of Capillary Permeability and Vasoconstriction Mechanisms
This compound also exerts significant effects on the vasculature, which are integral to its anti-inflammatory action. patsnap.com The compound has vasoconstrictive properties, meaning it narrows the blood vessels in the area of application. patsnap.com This vasoconstriction reduces blood flow to the affected site, which in turn decreases the delivery of inflammatory cells and mediators to the area, helping to minimize swelling and redness. patsnap.com Furthermore, this compound helps to reduce the permeability of capillaries, further limiting the leakage of fluid and inflammatory components into the surrounding tissue. patsnap.com
| Vascular Effect | Mechanism | Consequence |
| Vasoconstriction | Narrowing of blood vessels in the application area. patsnap.com | Reduced blood flow, decreasing the delivery of inflammatory cells and mediators. patsnap.com |
| Reduced Capillary Permeability | Decreased leakiness of small blood vessels. patsnap.com | Minimized swelling and redness associated with inflammation. patsnap.com |
Pharmacodynamic Research of Desonide
Anti-inflammatory Properties
The anti-inflammatory effects of desonide represent its most significant mechanism of action. patsnap.com It reduces inflammation by suppressing the production of pro-inflammatory cytokines and concurrently enhancing the production of anti-inflammatory proteins. patsnap.compatsnap.com this compound also exhibits a vasoconstrictive effect, which contributes to its anti-inflammatory action by reducing blood flow to the affected area, thereby decreasing the delivery of inflammatory cells and molecules. patsnap.com Corticosteroids, including this compound, are believed to induce phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins are postulated to control the biosynthesis of potent mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids. pediatriconcall.comdrugs.comnih.govdrugbank.comwikidoc.orgrxlist.comdrugs.commims.com
This compound's anti-inflammatory properties contribute to its ability to reduce swelling and edema. patsnap.compatsnap.comwebmd.com In studies evaluating its anti-edema effects, nanostructured hydrogels containing this compound have been shown to reduce ear edema and inflammatory cell infiltration, demonstrating an efficacy comparable to commercially available formulations with a higher drug concentration. researchgate.net Furthermore, in a study investigating inflammation induced by picryl chloride in mice, this compound exhibited a more pronounced effect on delayed hypersensitivity reactions compared to hydrocortisone (B1673445), which showed an equal reduction in both immune and non-immune inflammation. nih.gov
This compound plays a role in inhibiting the infiltration of inflammatory cells. Its mechanism involves stabilizing leukocyte lysosomal membranes, which prevents the release of destructive acid hydrolases from leukocytes. It also inhibits the accumulation of macrophages in inflamed areas and reduces leukocyte adhesion to capillary endothelium. drugs.com Additionally, this compound can decrease complement components and antagonize histamine (B1213489) activity. drugs.com Histological evaluations in studies on axillary hyperpigmentation have demonstrated that this compound can improve inflammatory cell infiltrates, including mononuclear cells and macrophages. researchgate.netijdvl.comnih.govresearchgate.net Research indicates that this compound exhibits a similar pattern to niacinamide in its ability to reduce mononuclear and phagocytic cells. nih.gov
Immunosuppressive Effects
Beyond its anti-inflammatory actions, this compound also possesses immunosuppressive properties. patsnap.compatsnap.com It modulates the immune response by inhibiting the function and proliferation of specific immune cells. patsnap.comwikipedia.orgpatsnap.com
This compound suppresses the maturation, differentiation, and proliferation of various immune cells. nih.gov Specifically, it inhibits the function and proliferation of T-lymphocytes and macrophages. patsnap.comwikipedia.orgpatsnap.com Topical corticosteroids, including this compound, are understood to calm the immune system's defense cells, such as white blood cells, and prevent them from releasing pro-inflammatory substances. webmd.com They interfere with the antigen processing of immune cells and inhibit the release of pro-inflammatory cytokines. nih.gov In studies, this compound has been observed to reduce mononuclear and phagocytic cell populations. nih.gov
This compound is widely used in the treatment of various immune-mediated skin conditions, including atopic dermatitis (eczema), seborrheic dermatitis, contact dermatitis, and psoriasis. wikipedia.orgpatsnap.comdrugbank.comrxlist.comwebmd.comgoodrx.comcurology.comontosight.aiwikidata.orgontosight.ai Its immunosuppressive action is crucial in controlling these disorders and further reducing associated inflammation. patsnap.comwikipedia.org For example, in seborrheic dermatitis, this compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing capillary permeability. medscape.com It has demonstrated effectiveness in managing skin inflammation across a range of conditions, including atopic dermatitis. ontosight.ai
Antipruritic Mechanisms
This compound exhibits significant antipruritic (anti-itch) properties. patsnap.comwikipedia.orgpediatriconcall.comdrugs.comnih.govdrugbank.comwikidoc.orgrxlist.comdrugs.commims.com Its effectiveness in alleviating itching is closely linked to its broader mechanism of reducing inflammation and swelling. patsnap.compatsnap.comgoodrx.comontosight.ai By binding to glucocorticoid receptors and modulating gene transcription, this compound effectively mitigates inflammation, swelling, and consequently, itching. patsnap.com Corticosteroids are considered a primary treatment for dermatitis and are known for their efficacy in reducing pruritus. researchgate.netnih.gov
Data Tables
Table 1: Efficacy of this compound vs. Niacinamide in Axillary Hyperpigmentation (9 Weeks)
| Treatment Group | Good to Excellent Response Rate (%) |
| This compound 0.05% | 30 ijdvl.comnih.govresearchgate.net |
| Niacinamide 4% | 24 ijdvl.comnih.govresearchgate.net |
| Placebo | 6 ijdvl.comnih.govresearchgate.net |
Note: Data derived from a 9-week, randomized, double-blind, placebo-controlled study on women with axillary hyperpigmentation. ijdvl.comnih.govresearchgate.net
Vasoconstrictive Activity Studies
The vasoconstrictive properties of topical corticosteroids are a key pharmacodynamic characteristic often used to assess their potency mims.com. Studies evaluating this compound have consistently demonstrated this activity.
In one clinical pharmacology study (Study No. 7001-G3HP-02-03), the vasoconstrictive properties of this compound Gel 0.05% were evaluated in healthy volunteers. This randomized, evaluator-blinded, within-subject, single-center study compared this compound Gel to other commercially available topical corticosteroid formulations: DesOwen Lotion (this compound lotion 0.05%), hydrocortisone cream 0.5% (low potency), and Cyclocort Cream (amcinonide 0.1%, high potency). Potency was determined by measuring the skin's vasoconstriction response using a chromometer after a 16-hour dose exposure. The data indicated that the vasoconstrictive properties of this compound Gel were comparable to DesOwen Lotion, which is classified as a Group VI corticosteroid. Both this compound formulations exhibited significantly greater vasoconstriction compared to 0.5% hydrocortisone cream and the this compound Gel vehicle. Cyclocort Cream (amcinonide 0.1%) demonstrated the highest vasoconstrictive effect among the tested formulations mims.com.
Another study assessed the vasoconstriction activity of a this compound foam formulation (VERDESO™ Foam) in normal skin, comparing it to other commercially available topical corticosteroid formulations. This research found no significant difference in the vasoconstriction response between VERDESO™ Foam and a 0.05% this compound cream formulation, which is generally recognized as having mild or low potency.
Further research involving the skin blanching assay, a surrogate method for assessing bioequivalence of topical corticosteroids, was conducted to evaluate a test this compound cream against a reference this compound® using Chinese skin. This study observed vasoconstriction in both the papillary (56.4 ± 10.9%) and reticular (45.1 ± 4.71%) dermis following topical corticosteroid application.
Diminished Sensitivity of Vascular Smooth Muscle
While this compound is known to induce vasoconstriction by narrowing blood vessels, which aids in reducing swelling, specific detailed research findings on the diminished sensitivity of vascular smooth muscle directly attributable to this compound are not extensively documented in the available information. The broader mechanism of action for corticosteroids, including this compound, involves the induction of phospholipase A2 inhibitory proteins (lipocortins), which in turn inhibit the release of arachidonic acid and subsequent inflammatory mediators wikipedia.orgmims.com. This anti-inflammatory cascade contributes to the observed vasoconstrictive effect.
Comparative Pharmacodynamic Studies with Other Corticosteroids
This compound is classified as a low-potency topical corticosteroid, typically falling into Group VI under the US classification system wikipedia.orgmims.com. Comparative pharmacodynamic studies have assessed its efficacy relative to other corticosteroids.
Research indicates that this compound is comparable in efficacy to other topical steroids, including fluocinolone (B42009) acetonide, betamethasone (B1666872) valerate (B167501), hydrocortisone butyrate, and triamcinolone (B434) acetonide, in the management of dermatitis.
Human dose titration studies, conducted in a double-blind randomized fashion, compared this compound 0.05% cream with fluocinolone acetonide 0.025%. In one investigative method, this compound 0.025% cream was found to be equipotent with fluocinolone acetonide 0.025%. In another method, this compound demonstrated superiority (p<0.03) to fluocinolone acetonide 0.025% based on first-week objective evaluation.
The anti-inflammatory activity of this compound cream has been evaluated across various model systems, demonstrating its potency as an anti-inflammatory steroid, comparable to fluorinated steroids.
Table 1: Relative Potency of this compound Cream Compared to Hydrocortisone in Various Assay Models
| Assay Model | Hydrocortisone (Relative Potency) | This compound Cream (Relative Potency) | Notes |
| Ocular Inflammation | 1.0 | 100 | Not determined in parallel with hydrocortisone |
| Ear Edema (Assay No. 1) | 1.0 | 6.95 | Approximation due to lack of parallelism |
| Ear Edema (Assay No. 2) | 1.0 | 4.30 | Approximation due to lack of parallelism |
| Cotton Pellet Granuloma | 1.0 | 66.2 (95% CI: 29.8-153.1) |
In terms of dermal absorption, this compound has been observed to have an average of 54% greater absorption than triamcinolone acetonide. Furthermore, this compound is approximately twice as potent as its fluorinated analog (triamcinolone acetonide) upon topical administration, suggesting that lower amounts of this compound may be absorbed from clinically effective doses compared to equi-effective doses of triamcinolone acetonide.
A double-blind randomized study also indicated that this compound cream was clinically comparable to betamethasone valerate cream. The vasoconstrictive properties of this compound Gel were found to be comparable to DesOwen Lotion (this compound lotion 0.05%), a Group VI corticosteroid, while being significantly less potent than Cyclocort Cream (amcinonide 0.1%), a high-potency corticosteroid mims.com.
Pharmacokinetic Research of Desonide
Excretion Routes
Once absorbed through the skin, topically applied corticosteroids, including desonide, undergo primary metabolism in the liver. drugs.commims.comhres.camedscape.compdr.netfda.govrxlist.com Following metabolism, this compound and its metabolites are eliminated from the body through specific excretion pathways. drugs.commims.comhres.cafda.govrxlist.com
Renal Excretion
The kidneys serve as a primary route for the excretion of this compound and its metabolites. drugs.commims.comhres.camedscape.compdr.netfda.govrxlist.comwikem.orgpdr.netdoctoroncall.com.my Due to this renal elimination, caution is advised when administering this compound to patients with kidney disease, as dose adjustments may be necessary to manage its excretion. doctoroncall.com.my
Biliary Excretion of Metabolites
In addition to renal excretion, some corticosteroids and their metabolites are also excreted via the bile, albeit to a lesser extent. drugs.commims.comhres.cafda.govrxlist.comfda.govkarger.com These metabolites are typically conjugated, often at the 3-hydroxyl site with sulfate (B86663) or glucuronic acid, to form more water-soluble compounds, facilitating their elimination. hres.ca
Systemic Exposure and Pharmacokinetic Modeling
Topically applied this compound is capable of being absorbed through normal, intact skin. drugs.commims.com The extent of percutaneous penetration and subsequent systemic absorption of this compound is influenced by numerous factors. These include the specific product formulation, the use of occlusive dressings, the integrity of the epidermal barrier, the concentration of the corticosteroid, and the vehicle used. drugs.comfda.govrxlist.com Conditions such as inflammation, skin damage, or other disease processes affecting the skin can significantly increase percutaneous absorption. drugs.compdr.netfda.govrxlist.compdr.net Absorption is also notably higher in areas where the stratum corneum is thin, such as the eyelids, genitalia, axillae, and face, compared to thicker skin areas like the forearm, knee, elbow, palm, and sole. drugs.com
While circulating levels of this compound are generally below the level of detection following topical application, systemic absorption can occur. pdr.netpdr.net Significant systemic absorption, particularly when this compound is used on large body surface areas, for prolonged periods, with occlusive dressings, or concurrently with other corticosteroid-containing preparations, may lead to systemic effects. drugs.comfda.govrxlist.com Repeated application of this compound may result in a cumulative depot effect within the skin, which could prolong its duration of action and potentially increase systemic absorption. pdr.net
Systemic Exposure Data from Pharmacokinetic Studies
Studies have investigated the systemic exposure of this compound following topical application. In a controlled pharmacokinetic study involving pediatric subjects aged 6 months to 6 years with moderate to severe atopic dermatitis covering at least 35% body surface area, one out of 37 (3%) subjects experienced suppression of the adrenal glands after four weeks of Desonate Gel application. fda.govrxlist.com
Another pharmacokinetic study evaluated topical this compound cream, providing data on maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC0-t). The results indicated that the systemic exposure of a single dose of the test cream was not higher than that of the reference preparation. nih.govresearchgate.net
Table: Pharmacokinetic Parameters of Topical this compound Cream
| Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) |
| Cmax (pg/mL) | 20.8 ± 11.5 nih.govresearchgate.net | 19.7 ± 10.1 nih.govresearchgate.net |
| AUC0-t (pg·h/mL) | 451.04 ± 363.65 nih.govresearchgate.net | 541.47 ± 581.41 nih.govresearchgate.net |
Pediatric populations are particularly susceptible to systemic effects from topical corticosteroids due to their larger skin surface area to body mass ratios. drugs.comhres.cafda.govreddit.comdrugs.comaap.orgmayoclinic.orgd-nb.info Reports in children receiving topical corticosteroids include hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, linear growth retardation, delayed weight gain, and intracranial hypertension. hres.cafda.govreddit.comdrugs.comaap.org Manifestations of adrenal suppression in children typically involve low plasma cortisol levels and an absence of response to ACTH stimulation. fda.govreddit.comdrugs.com
Advanced Formulation and Drug Delivery Systems Research for Desonide
Nano-carrier Based Delivery Systems
Nano-carrier based systems represent a significant advancement in topical drug delivery, offering advantages such as improved drug permeation, targeted delivery, and enhanced stability. These systems facilitate closer contact with the stratum corneum due to their small droplet size, thereby promoting drug delivery into the skin meddocsonline.org.
Research has explored the development of desonide-loaded nanoemulsions (NE) and nanoemulgels (NE-gel) to enhance topical delivery for skin disorders. A Carbopol 980-based nanoemulgel containing a this compound nanoemulsion (0.05%, w/w) has been developed, exhibiting characteristics such as small particle size, high encapsulation efficiency, good thermodynamic stability, and improved skin retention researchgate.netnih.gov.
Studies comparing this compound nanoemulgel (NE-gel) with commercially available gel (CA-gel) and cream (CA-cream) formulations have demonstrated superior performance in drug release and skin permeation. The NE-gel release process was found to conform to the Higuchi release model (R² = 0.9813), indicating a prolonged drug release time, which could potentially allow for reduced administration frequency researchgate.netnih.gov.
Quantitative data from in vitro release and skin permeation studies using artificial membranes and rat abdominal skin showed significant improvements. The unit cumulative permeation of this compound nanoemulsion (DES-NE) and this compound nanoemulgel (DES NE-gel) through the skin over 12 hours was notably higher than that of conventional formulations. Furthermore, skin drug retention for DES-NE and DES NE-gel was significantly elevated compared to commercially available formulations researchgate.netnih.gov.
Table 1: Cumulative Permeation and Skin Retention of this compound Formulations (12 hours)
| Formulation Type | Cumulative Permeation (µg/cm²) | Skin Drug Retention (Relative to Commercial) |
| DES-NE | 63.13 ± 2.78 | Significantly Higher (p < 0.01) |
| DES NE-gel | 42.53 ± 2.06 | Significantly Higher (p < 0.01) |
| Commercial Gel | 30.65 ± 1.25 | Baseline |
| Commercial Cream | 15.21 ± 0.97 | Baseline |
In pharmacodynamic and safety evaluations, this compound nanoemulsion gel has shown promising results. Studies in KM mice with 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis models indicated that medium and high doses of DES NE gel significantly ameliorated inflammation and ear swelling caused by dermatitis/eczema researchgate.netingentaconnect.comingentaconnect.com. This suggests that nanoemulsion gels can enhance the transdermal potential of this compound, particularly for drugs with low potency or poor solubility researchgate.netingentaconnect.com.
Microemulsion (ME) based systems are also being developed for topical drug delivery of this compound, primarily due to their small droplet size, which facilitates close contact with the stratum corneum and enhances drug delivery into the skin meddocsonline.org. To improve their retention on the skin, microemulsions can be incorporated into hydrogels, forming microemulsion-based gels (MG) meddocsonline.org.
A study aimed at formulating and evaluating this compound-loaded microemulsion gel for atopic dermatitis management demonstrated a threefold increase in drug retention from the microemulsion gel in rat skin compared to commercial formulations meddocsonline.org. Additionally, the microemulsion gel led to a significant reduction in transepidermal water loss (p<0.05), suggesting its potential to mitigate steroid-associated epidermal barrier impairment by entrapping the drug within ME droplets meddocsonline.org.
Hydrogel Formulations
Hydrogels serve as versatile drug carriers for transdermal drug delivery systems, offering a non-irritating and moisturizing vehicle for topical medications researchgate.netnih.gov.
A novel aqueous hydrogel vehicle for this compound (Desonate® Gel, 0.05%) has been developed and approved for the treatment of mild-to-moderate atopic dermatitis researchgate.netnih.govresearchgate.net. This hydrogel formulation is notable for being free of fragrances, surfactants, and alcohol, making it suitable for sensitive skin researchgate.netnih.govnih.gov.
Clinical studies have highlighted several advantages of this hydrogel vehicle. Corneometry and transepidermal water loss (TEWL) studies have shown that the hydrogel vehicle alone offers significant benefits, including moisturization and skin barrier enhancement, which are crucial for eczematous and xerotic skin researchgate.netnih.gov. Patient and physician preference surveys indicate that the aesthetic properties of this vehicle, such as ease of application, quick absorption, non-greasiness, and a soothing feel, may improve patient compliance with therapy researchgate.netnih.govresearchgate.netresearchgate.netnih.gov.
A randomized, investigator-blinded, parallel-group study compared the efficacy of this compound hydrogel 0.05% with this compound ointment 0.05% in patients with mild-to-moderate atopic dermatitis. The this compound hydrogel was found to be as effective as the ointment in reducing the signs and symptoms of the condition. Patients rated the this compound hydrogel significantly better than the ointment for absorbability and lack of greasiness researchgate.netnih.govresearchgate.net.
Table 2: Patient Preference for this compound Hydrogel Attributes (n=22)
| Attribute | % Participants Rating as Easy/Comfortable/Suitable/Stain-Free | % Participants Rating as Soothing | % Participants Rating as Non-drying | % Participants Rating as Disappeared Quickly | % Participants Rating as Comfortable Under Clothes | % Participants Rating as Not Greasy/Shiny |
| Easy to apply/use/spread | 100% (22/22) | - | - | - | - | - |
| Easy to use on hair-bearing skin | 100% (22/22) | - | - | - | - | - |
| Comfortable to use under makeup/cosmetics | 100% (22/22) | - | - | - | - | - |
| Suitable for use on multiple body areas | 100% (22/22) | - | - | - | - | - |
| Stain-free | 100% (22/22) | - | - | - | - | - |
| Soothing | - | 82% (18/22) | - | - | - | - |
| Did not dry the skin | - | - | 96% (21/22) | - | - | - |
| Disappeared quickly | - | - | - | 82% (18/22) | - | - |
| Comfortable to wear under clothes | - | - | - | - | 91% (20/22) | - |
| Not greasy or shiny on skin | - | - | - | - | - | 96% (21/22) |
Thermosensitive nanogels are a class of advanced drug delivery systems designed to respond to temperature changes, typically by undergoing a phase transition that affects drug release. While thermosensitive nanogels are an active area of research in drug delivery, specific studies focusing on this compound within thermosensitive nanogel formulations were not identified in the available literature.
Foam Formulations
This compound is also available in advanced foam formulations, such as this compound emulsion foam (Verdeso Foam), which represents a modern vehicle technology wikipedia.orgnih.govfda.govspringer.com. This petrolatum-based emulsion aerosol foam contains 0.05% this compound and is characterized as an emollient, ethanol-free formulation fda.govmdedge.com.
Clinical studies have investigated the efficacy of this compound emulsion foam, particularly in pediatric patients with moderate atopic dermatitis. A randomized phase III study involving over 500 children and adolescents demonstrated that this compound emulsion foam significantly reduced pruritus compared to the vehicle alone. At week 4, 34% of patients in the this compound foam group achieved a pruritus score of 0 (no pruritus), in contrast to 9% in the vehicle group mdedge.com.
Research on Prolonged Drug Release and Targeted Delivery
Research into advanced formulations for this compound has focused on achieving prolonged drug release and targeted delivery to enhance therapeutic outcomes and reduce administration frequency. Nanoemulgel systems have shown promise in this regard. A Carbopol 980-based nanoemulgel (NE-gel) containing this compound nanoemulsion (NE) demonstrated prolonged drug release, adhering to the Higuchi release model (R2 = 0.9813). This prolonged release profile suggests the potential for reduced administration frequency and dosage researchgate.netnih.gov. Similarly, this compound-loaded nanocapsules, particularly those formulated with açai oil or medium-chain triglycerides (MCT), have exhibited a biphasic release profile: an initial burst followed by prolonged this compound release nih.gov.
Nanotechnological hydrogels incorporating this compound nanocapsules have also been explored for their ability to provide controlled drug release and targeted delivery. These systems aim to optimize therapy and minimize side effects by retaining the drug within the skin layers, particularly the epidermis, rather than allowing excessive systemic absorption tandfonline.comresearchgate.net. Polymeric nanoparticles, generally, are capable of modifying drug activity, delaying and controlling drug release, and increasing drug adhesivity or its permanence time in the skin, acting as reservoirs for lipophilic drugs in the stratum corneum researchgate.net. Liposomes, as another class of nanocarriers, offer advantages such as controlled release patterns and site-specific targeting, making them suitable for delivering various therapeutic agents xiahepublishing.commdpi.commdpi.com.
Impact of Delivery Systems on Skin Retention and Permeation
The choice of delivery system significantly influences the skin retention and permeation of this compound, crucial factors for optimizing its topical efficacy. Nanoemulgels have demonstrated superior skin retention and permeation compared to conventional formulations. Studies using this compound-loaded nanoemulgels (NE-gel) showed significantly higher skin drug retention and cumulative permeation through rat abdominal skin over 12 hours compared to commercially available gels and creams researchgate.netnih.gov.
| Formulation Type | Cumulative Permeation (µg/cm² at 12h) researchgate.netnih.gov | Skin Drug Retention (Relative to Commercial) researchgate.netnih.gov |
| Nanoemulsion (NE) | 63.13 ± 2.78 | Significantly Higher (p < 0.01) |
| Nanoemulgel (NE-gel) | 42.53 ± 2.06 | Significantly Higher (p < 0.01) |
| Commercial Gel (CA-gel) | 30.65 ± 1.25 | Lower |
| Commercial Cream (CA-cream) | 15.21 ± 0.97 | Lower |
Nanotechnological hydrogels containing this compound nanocapsules have also shown enhanced epidermal retention. In vitro studies revealed that these hydrogels led to a higher amount of this compound retained in the epidermis (0.33 to 0.36 µg/cm²) compared to commercial gel cream (0.16 µg/cm²). Conversely, these nanostructured hydrogels promoted lower this compound retention in the dermis, suggesting a reduced amount of drug reaching the bloodstream and potentially fewer systemic side effects tandfonline.comresearchgate.net.
Microemulsion-based gels have also been investigated for improving this compound delivery. These systems, characterized by small droplet size and permeability-enhancing components, lead to improved skin retention and targeted drug delivery. A this compound-loaded microemulsion gel showed significantly higher drug deposition compared to commercial gels, with maximum drug retention attributed to the gel's high viscosity, which slows down drug migration from the application site meddocsonline.org.
The extent of percutaneous absorption of topical corticosteroids like this compound is influenced by various factors, including the product formulation, vehicle, and the integrity of the epidermal barrier. Occlusion, hydration of the stratum corneum, inflammation, and other disease processes in the skin can also increase percutaneous absorption hres.cavionausa.comfda.gov.
Strategies to Minimize Epidermal Barrier Impairment
Maintaining or restoring the integrity of the epidermal barrier is a critical consideration in this compound formulations, especially given that prolonged use of topical corticosteroids can sometimes lead to barrier impairment researchgate.netresearchgate.net. Novel hydrogel vehicles for this compound have been developed with properties that improve moisturization and reduce transepidermal water loss (TEWL) researchgate.netnih.gov. Increased skin hydration, often correlated with improved epidermal barrier integrity, is a key benefit of these hydrogel formulations researchgate.netnih.gov.
For instance, a this compound hydrogel 0.05% has been shown to restore the skin barrier, offering an efficacious alternative to this compound ointment, which was also preferred by patients for its absorbability and lack of greasiness researchgate.netnih.gov. This hydrogel vehicle contributes to skin barrier enhancement and moisturization, which is particularly significant for patients with eczematous and xerotic skin conditions like atopic dermatitis researchgate.net.
Photostabilization Research in Formulations
This compound is known to be susceptible to photodegradation when exposed to light, particularly UVA and UVC radiation, which can lead to a decrease in its active content and potentially compromise therapeutic efficacy nih.govnih.govajrconline.orgresearchgate.nettandfonline.commdpi.comresearchgate.net. Research has focused on incorporating photostabilizing agents into this compound formulations to mitigate this instability.
Benzophenone-3 (BP-3) has emerged as an effective photostabilizing agent for this compound. Studies have demonstrated that the addition of BP-3 at concentrations such as 0.1% or 0.3% significantly enhances the photostability of this compound in formulations like gel-creams and hair solutions nih.govmdpi.comresearchgate.net. For example, a this compound gel-cream containing 0.1% BP-3 maintained 95.70% this compound content after 48 hours of UVA radiation exposure, and a hair solution with 0.3% BP-3 retained approximately 98% this compound content after 15 hours of direct UVA exposure nih.govresearchgate.net. This is a substantial improvement compared to commercial products that can experience significant degradation, such as a 61% loss in some commercial products or a decrease below 90% after just 2 hours of UVA irradiation in hair preparations mdpi.com.
Antioxidants such as ascorbic acid, butylhydroxyanisole (B42155) (BHA), butylhydroxytoluene (B512018) (BHT), and α-tocopherol have also been investigated for their ability to prevent this compound photodegradation. However, studies have shown that these antioxidants were not effective in protecting this compound from UVA radiation-induced degradation, highlighting the specific efficacy of UV filters like BP-3 nih.gov.
The photostability of this compound can also be influenced by the vehicle and excipients in the formulation, as well as the drug's solubility within the base mdpi.com. The low photostability observed in some commercial this compound products underscores the ongoing need for further research and development of more stable formulations to ensure consistent therapeutic efficacy tandfonline.com.
Preclinical and Clinical Toxicology Research of Desonide
Systemic Effects in Animal Models
Organ Weight Changes (e.g., adrenal, liver, spleen, thymus)
In chronic dermal toxicity studies conducted in rabbits, daily administration of a 0.05% desonide cream formulation for three months resulted in notable organ weight alterations. These included an increase in liver weight and a decrease in the weights of the adrenal glands, gonads, and spleen nih.govwikipedia.orgnih.gov. Despite these changes in organ weights, microscopic examination of the tissues revealed no pathological abnormalities nih.gov. Further evidence of systemic absorption and effects was observed in subacute toxicity studies in rabbits, where cutaneous application of this compound cream led to changes in various organs characteristic of repeated steroid administration nih.gov. A 2-week systemic repeat dose toxicology study in male Wistar rats, involving oral or intraperitoneal administration of 3 mg/kg/day of this compound, also indicated an increase in liver weight wikipedia.org.
Acute and Chronic Toxicity Studies
Acute Toxicity Acute toxicity studies have established the lethal dose 50 (LD50) for this compound in rats via subcutaneous administration at 93 mg/kg nih.govwikipedia.orguni.lunih.gov. Comparative analysis suggests that this compound is approximately six times more toxic than hydrocortisone (B1673445) when administered subcutaneously in rats nih.gov. However, single oral doses of a 0.20% this compound formulation were well tolerated in rats (33.3 g/kg) and dogs (10 g/kg) nih.govwikipedia.org. The dermal LD50 for a 0.05% this compound cream in rats was determined to be greater than 16 g cream/kg wikipedia.org. Investigations into the acute irritant potential in rabbits, using 2 mg/kg this compound on abraded or normal skin, with or without occlusion, showed only minor dermal irritation without pharmacotoxic signs uni.lu.
Subacute Toxicity Subacute toxicity studies in rabbits involving daily cutaneous application of 2 g/kg of 0.05%, 0.10%, or 0.20% this compound cream formulation demonstrated evidence of systemic absorption and resulted in one death. Dermal responses, including minimal erythema and oedema, were observed, peaking during the first week of the study and not directly correlating with dose nih.govnih.gov. After 32 consecutive days of subacute cutaneous application, minimal to moderate erythema and minimal oedema were noted, indicating good tolerance in the animals uni.lu.
Teratogenicity Teratogenicity research indicated that topically applied 0.05% this compound cream was teratogenic in rats at maternal doses of 0.6 and 2.0 gm/kg daily, and in rabbits at 2.0 gm/kg daily nih.govnih.govnih.govnih.govdrugbank.com. These studies reported significant increases in fetal abnormalities, consistent with those seen after systemic administration of corticosteroids. Stillborn fetuses were observed in rats, and a significant increase in resorption sites was noted in both species. Maternal body weight loss was also recorded at all dose levels in rats and rabbits nih.govnih.govnih.govmims.com. However, no teratogenic effects were observed at lower topical doses of 0.2 g cream/kg/day in rats and 0.6 g cream/kg/day in rabbits nih.gov.
Mutagenicity and Carcinogenicity this compound has shown no evidence of mutagenic potential in a battery of genotoxicity tests, including two in vitro assays (Ames assay, mouse lymphoma cell assay) and one in vivo assay (mouse micronucleus assay) mims.comwikipedia.org. Long-term carcinogenicity studies specifically for this compound in animals have not been conducted nih.govnih.gov. However, a 26-week dermal carcinogenicity study in transgenic (Tg.AC) mice revealed that once-daily application of 0.005% to 0.05% Desonate Gel significantly increased the incidence of papillomas at the treatment site in both male and female animals compared to controls. The clinical relevance of these animal findings to humans remains unclear nih.gov.
Adrenal Suppression Research in Pediatric Populations
Pediatric patients are recognized as having a higher susceptibility to hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome when treated with topical corticosteroids, primarily due to their larger skin surface area to body mass ratio nih.govmims.comwikipedia.orgchembase.cn. Manifestations of adrenal suppression in children include low plasma cortisol levels and an absence of response to ACTH stimulation mims.comwikipedia.org.
Research on this compound's impact on the HPA axis in pediatric subjects has been conducted with various formulations:
This compound Hydrogel 0.05% A multicenter, open-label study evaluated the HPA axis suppression potential of this compound hydrogel 0.05% in 40 children aged 6 months to 6 years with moderate-to-severe atopic dermatitis (mean body surface area = 51%). Subjects were treated twice daily for 4 weeks. Of the 34 subjects who completed the study without protocol violations related to cosyntropin (B549272) administration or cortisol testing, no suppression of adrenal function was observed. One subject (1/37, or 3%) among those with complications in cortisol testing exhibited a low post-stimulation cortisol level at week 4 uni.luchembase.cn. This study contributed to validating the systemic safety of this novel this compound formulation in young pediatric patients uni.lu.
This compound Foam 0.05% In a trial involving pediatric subjects aged 6 months to 17 years with atopic dermatitis covering at least 25% of their body surface area, this compound foam 0.05% was applied twice daily for 4 weeks. Three out of 75 subjects (4%) demonstrated reversible adrenal suppression based on the cosyntropin stimulation test. Importantly, follow-up testing 4 weeks post-treatment showed that all affected subjects had returned to normal HPA axis function mims.comwikipedia.org.
Analytical Methodologies in Desonide Research
Chromatographic Techniques
Chromatographic techniques are indispensable in Desonide analysis due to their high separation efficiency, enabling the quantification of the active pharmaceutical ingredient (API) and the detection and characterization of related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations. It is favored for its precision, accuracy, and ability to separate this compound from potential interferences. ajrconline.orgasiapharmaceutics.inforesearchgate.netscirp.orgtandfonline.comresearchgate.netmeddocsonline.org
The development and validation of stability-indicating reversed-phase HPLC (RP-HPLC) methods for this compound are critical for assessing its stability under various stress conditions and for routine quality control. These methods are designed to separate this compound from its degradation products and excipients. ajrconline.orgresearchgate.nettandfonline.comresearchgate.net
Method Development Parameters: Several RP-HPLC methods have been developed for this compound, employing diverse chromatographic conditions to achieve optimal separation and quantification. Common column types include C18 (e.g., Altima C18, Grace C18, RP-18, Inertsil ODS-3V) and C8 (e.g., Phenomenex Kinetex C8). ajrconline.orgasiapharmaceutics.infoscirp.orgresearchgate.netmeddocsonline.orgnih.gov Mobile phases typically consist of mixtures of aqueous buffers (such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) formate) and organic solvents (like acetonitrile (B52724) or methanol), often with pH adjustment. ajrconline.orgasiapharmaceutics.inforesearchgate.netscirp.orgtandfonline.comresearchgate.netmeddocsonline.orggoogle.com Detection is commonly performed using UV detectors at wavelengths such as 240 nm, 244 nm, 250 nm, or 254 nm, corresponding to this compound's absorption maxima. ajrconline.orgasiapharmaceutics.inforesearchgate.nettandfonline.comresearchgate.netmeddocsonline.orggoogle.com
An example of a developed RP-HPLC method utilized an Altima C18 column (100 x 4.6 mm, 5µm) with a mobile phase of potassium dihydrogen phosphate buffer (pH 4.8) and acetonitrile (45:55 v/v) at a flow rate of 1 mL/min, with detection at 240 nm. This compound exhibited a retention time of 3.555 minutes. ajrconline.org Another method for simultaneous estimation of this compound and Curcumin used a C18 column (250 × 4.6 mm – 5 μm) with a mobile phase of methanol (B129727) and acetonitrile (65:35 v/v) at 0.8 mL/min, also detected at 240 nm, with this compound eluting at 3.45 minutes. asiapharmaceutics.info
Validation Parameters: Validation of these methods adheres to International Conference on Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. ajrconline.orgasiapharmaceutics.inforesearchgate.nettandfonline.com
Table 1: Representative Validation Parameters for this compound RP-HPLC Methods
| Parameter | Value (Example 1) ajrconline.org | Value (Example 2) researchgate.nettandfonline.com | Value (Example 3) asiapharmaceutics.info |
| Linearity Range | 2.5-15 µg/mL | 10-100 µg/mL | Not specified |
| Correlation Coefficient (r) | 0.999 | >0.9999 | 0.999 |
| LOD | 0.040 µg/mL | Not specified | Not specified |
| LOQ | 0.121 µg/mL | Not specified | Not specified |
| Accuracy (Mean Recovery) | 100% | 100.09% | 99.56% |
| Precision (%RSD) | Method: 0.38%, Intermediate: 0.80% | Intra-day: 1.4-1.75%, Inter-day: 1.59% | Not specified |
| Theoretical Plates | 3367 | Not specified | Evaluated |
| Tailing Factor | 1.19 | Not specified | Evaluated |
| Robustness | Confirmed | Confirmed | Confirmed |
These methods have demonstrated excellent correlation between peak area and drug concentration, high recovery rates, and low relative standard deviation (RSD) values, confirming their suitability for routine analysis and stability studies. ajrconline.orgresearchgate.nettandfonline.com
UPLC-MS/MS is a powerful analytical technique extensively used in this compound research, particularly for the identification and characterization of impurities and degradation products. scirp.orgscirp.orgresearchgate.net Its high sensitivity and ability to provide structural information make it invaluable for complex sample analysis. For instance, UPLC-MS/MS has been employed to characterize unknown impurities observed during stability studies of this compound lotion. scirp.orgscirp.org A typical UPLC-MS/MS system for this compound analysis might utilize an Acquity UPLC BEH C18 column (1.7 µm, 3 × 100 mm) with a gradient mobile phase, such as ammonium formate (B1220265) buffer (0.01 M, pH 4.48) and a mixture of methanol and acetonitrile (20:80 v/v). scirp.org Furthermore, a trap-free two-dimensional liquid chromatography coupled to high-resolution ion trap/time-of-flight mass spectrometry (2D LC-IT-TOF MS) has been developed to characterize four degradation impurities in this compound cream, overcoming compatibility issues between non-volatile mobile phases and mass spectrometry. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, economic, and rapid alternative for the estimation of this compound in bulk and pharmaceutical formulations. researchgate.netresearchgate.netresearchgate.net An HPTLC method for this compound typically uses pre-coated HPTLC aluminum plates with silica (B1680970) gel 60 F254 as the stationary phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture like ethyl acetate (B1210297): n-hexane: glacial acetic acid in a 7:3:0.1 (v/v/v) ratio. researchgate.netresearchgate.net Densitometric scanning is performed at 253 nm, and this compound typically exhibits a compact and symmetrical band at a retention factor (Rf) of 0.48 ± 0.02. researchgate.netresearchgate.net The method has shown linearity in the range of 200–1200 ng/band with a correlation coefficient (r²) of 0.9980. researchgate.netresearchgate.net HPTLC methods are also utilized in stability studies, demonstrating the ability to resolve degradation products from the main this compound peak. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC)
Spectrophotometric Methods (e.g., UV Spectrophotometry)
UV spectrophotometry provides a straightforward and cost-effective approach for the quantitative determination of this compound in pure form and pharmaceutical formulations. inventi.in this compound exhibits characteristic absorption maxima in the ultraviolet region. Reported maximum absorption wavelengths (λmax) for this compound include 240 nm, 243 nm, 244 nm, and 247 nm, depending on the solvent or specific method. ajrconline.orgasiapharmaceutics.infotandfonline.comresearchgate.netinventi.incaymanchem.compharmacyjournal.in Beer's law has been observed to be obeyed within specific concentration ranges, for instance, 2-22 µg/mL, with an apparent molar absorptivity of 4.2000 × 10^4 L/mol.cm in methanol. inventi.in UV spectrophotometry is also frequently integrated as the detection method in HPLC and UPLC systems for this compound analysis. ajrconline.orgasiapharmaceutics.inforesearchgate.nettandfonline.comresearchgate.netmeddocsonline.orggoogle.com
Characterization of Impurities and Degradation Products
The characterization of impurities and degradation products is a critical aspect of this compound research, as these substances can impact the drug's quality and performance. Impurities in this compound can originate from the chemical synthesis process, interactions within the formulation, or degradation during storage due to factors like light, oxygen, and heat. veeprho.com
Types of Impurities:
Process-Related Impurities: These include unreacted steroid intermediates (e.g., hydrocortisone (B1673445) derivatives), by-products formed during oxidation or esterification steps, and residual solvents such as methanol, ethyl acetate, or acetone. veeprho.com
Degradation Impurities: this compound is susceptible to degradation under various stress conditions. researchgate.netscirp.orgresearchgate.netscirp.orgresearchgate.net
Acid and Base Degradation: this compound is sensitive to both acidic and basic conditions. This compound-21-dehydro has been identified as a major known acid degradant, while 16-Alpha-Hydroxy prednisolone (B192156) is a major known base degradant. scirp.orgscirp.org
Oxidative Degradation: Oxidative cleavage of the alpha-ketol group with alkaline hydrogen peroxide can lead to the formation of C-17-carboxylic acid, which has been identified as a major degradation product in ointment formulations. nih.govresearchgate.net
Photodegradation: Exposure to light can cause photodegradation of this compound. A photodegradation impurity has been observed that can overlap with the this compound peak in certain analytical methods. nih.gov Photodegradation of this compound lotion can follow second-order kinetics, with a reported t90% value of 1.58 hours under specific experimental conditions. tandfonline.com
Methoxy (B1213986) Degradant: The presence of methanol in the diluent or pharmaceutical formulation can lead to the degradation of this compound into a methoxy degradant. scirp.orgscirp.org
Analytical Techniques for Characterization: Advanced analytical techniques are employed to identify and elucidate the structures of these impurities and degradation products. UPLC-MS/MS is widely used for impurity profiling due to its ability to provide detailed fragmentation patterns for structural elucidation. scirp.orgscirp.orgresearchgate.net Two-dimensional liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (2D LC-IT-TOF MS) has been successfully applied to characterize multiple degradation impurities in this compound cream. nih.gov Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also utilized for comprehensive structural characterization of isolated impurities. researchgate.net
Emerging Research Areas and Future Directions for Desonide
Novel Therapeutic Applications Beyond Dermatological Conditions
Research into desonide extends beyond its traditional dermatological indications, exploring its potential in conditions with underlying inflammatory or protein aggregation pathologies.
Research in Huntington's Disease
This compound has emerged as a promising candidate in Huntington's Disease (HD) research, identified through small-molecule microarray-based screening mdpi.comhuntingtonstudygroup.orgbioworld.com. Studies indicate that this compound selectively binds to the mutant huntingtin protein (mHTT), a key pathological feature of HD mdpi.comhuntingtonstudygroup.orgbioworld.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com. Its proposed mechanism of action involves reducing mHTT toxicity by destabilizing the protein through enhanced polyubiquitination, specifically at the K6 site mdpi.comhuntingtonstudygroup.orgresearchgate.net.
Preclinical investigations in various models, including cellular models, HD mice, Drosophila, and patient-derived induced pluripotent stem cell (iPSC) neurons, have demonstrated this compound's ability to suppress mHTT-induced cytotoxicity, reduce apoptotic signals, and improve cell survival bioworld.commedchemexpress.commedchemexpress.com. In animal models, this compound has been shown to rescue behavioral deficits, lower mHTT aggregates, and partially restore levels of HD molecular biomarkers such as DARPP-32 and neurofilament light chain (NFL) huntingtonstudygroup.orgmedchemexpress.commedchemexpress.com. Ongoing research focuses on generating derivative compounds of this compound and further elucidating its detailed molecular mechanism of action in HD bioworld.com.
Research in Ocular Inflammation (e.g., Dry Eye Disease, Allergic Conjunctivitis)
This compound, as a non-fluorinated corticosteroid, is being investigated for its efficacy in ocular inflammatory conditions. It has been successfully utilized in the treatment of allergic conjunctivitis without significantly increasing intraocular pressure (IOP) mdpi.comnih.govresearchgate.netasianjo.com.
A novel ophthalmic formulation, XanterDES, comprising 0.2% xanthan gum and 0.025% this compound sodium phosphate (B84403), has been developed to address ocular surface discomfort and irritation mdpi.com. In a rabbit model of LPS-induced uveitis, a low concentration of 0.025% this compound demonstrated significant inhibitory activity localized to the eye surface, effectively reducing corneal edema mdpi.com. Furthermore, in a murine dry eye model, XanterDES exhibited superior efficacy compared to a formulation containing hyaluronic acid and hydrocortisone (B1673445) (HYD), effectively preventing both tear volume reduction and corneal damage mdpi.com. This novel formulation also demonstrated favorable pseudoplastic and enhanced mucoadhesive properties mdpi.com. An observational clinical study has also indicated the efficacy of XanterDES in patients with mild-to-moderate Dry Eye Disease (DED), showing a favorable performance and safety profile over one month of treatment mdpi.com.
For allergic conjunctivitis, this compound 0.25% ophthalmic solution has been shown to significantly reduce symptoms such as itching, tearing, and conjunctival hyperemia, impacting both early- and late-phase allergic reactions nih.govresearchgate.netasianjo.com. Comparative studies have found it to be as effective as fluorometholone (B1672912) in alleviating these symptoms nih.govresearchgate.net.
Comparative Effectiveness Research of this compound Formulations
This compound is available in various topical formulations, including creams, lotions, ointments, gels, and foams mayoclinic.orgtandfonline.comjddonline.comdrugs.com. Comparative effectiveness research focuses on evaluating the performance and patient preference across these different vehicles.
A randomized controlled trial comparing this compound hydrogel 0.05% with generic this compound ointment 0.05% in patients with mild-to-moderate atopic dermatitis (AD) aged 12 to 65 years demonstrated comparable efficacy over a four-week period nih.govresearchgate.net. However, patient feedback indicated a significantly higher preference for the hydrogel formulation due to its superior absorbability and lack of greasiness nih.govresearchgate.net. The hydrogel vehicle was also noted for its potential to restore the skin barrier nih.govresearchgate.net.
This compound foam formulations have been highlighted for their potential to increase patient compliance, attributed to their less messy application and suitability for hair-bearing areas jddonline.comresearchgate.net. This compound foam 0.05% has shown effectiveness against a vehicle placebo in treating mild-to-moderate atopic dermatitis in both pediatric and adult populations jddonline.comresearchgate.netportico.orgdroracle.ai.
Table 1: Comparative Efficacy and Patient Preference of this compound Formulations
| Formulation 1 | Formulation 2 | Condition Studied | Key Findings (Efficacy) | Key Findings (Patient Preference) | Source |
| This compound Hydrogel 0.05% | This compound Ointment 0.05% | Mild-to-moderate Atopic Dermatitis | Comparable efficacy in reducing signs and symptoms. | Hydrogel rated significantly better for absorbability and lack of greasiness. | nih.govresearchgate.net |
| This compound Cream 0.05% | This compound Lotion 0.05% | Steroid-responsive Dermatoses | Equally effective in reducing symptom severity. | Not explicitly compared for preference in this study. | ijdvl.comnih.gov |
| This compound Cream 0.05% | This compound Lotion 0.05% | Psoriasis | No statistically significant difference in efficacy; both showed significant improvement over vehicle. | Not explicitly compared for preference in this study. | scispace.com |
Investigation of Long-term Effects and Safety Profiles in Specific Populations
Ongoing research is dedicated to understanding the long-term effects and safety profiles of this compound, particularly in vulnerable populations such as pediatric and geriatric patients. Pediatric patients are a specific focus due to their larger body surface area to mass ratio, which can lead to increased systemic absorption of topical corticosteroids mayoclinic.orgjddonline.comijdvl.comtg.org.au.
Studies have monitored hypothalamic-pituitary-adrenal (HPA) axis function, a key indicator of systemic corticosteroid absorption. For instance, a phase II open-label study involving this compound foam in children aged 3 months to 17 years reported that 4% of participants experienced mild, reversible HPA-axis suppression after four weeks of treatment, with function typically returning to normal post-treatment researchgate.netfda.gov. Conversely, other studies involving this compound ointment found no significant changes in cosyntropin (B549272) stimulation tests after a four-week course portico.org.
Regarding long-term safety, comprehensive animal studies have not yet been performed to evaluate the carcinogenic or photo co-carcinogenic potential of this compound foam or this compound itself fda.gov. Similarly, the effects of this compound on fertility have not been evaluated fda.gov. For geriatric patients, current information indicates no specific age-related problems limiting the usefulness of this compound topical foam or gel, although caution is generally advised due to the higher frequency of age-related kidney, liver, or heart issues that might necessitate dose adjustments mayoclinic.org.
Development of Predictive Models for Efficacy and Systemic Absorption
The development of predictive models is a significant area of research aimed at optimizing this compound's efficacy and understanding its systemic absorption. These models leverage mathematical and chemometrics approaches to predict optimal conditions for this compound formulations researchgate.net.
Research efforts are focused on enhancing this compound's efficacy by improving its delivery to the target site while simultaneously minimizing potential side effects. This often involves the development of novel drug delivery systems, such as microemulsion-based gel systems meddocsonline.org. The reliability of these mathematical models is rigorously assessed by calculating the Percentage Prediction Error (PPE), where lower PPE values signify greater robustness and predictive accuracy of the experimental model meddocsonline.org. For example, one microemulsion formulation demonstrated a strong correlation between observed and experimental values with a minimal PPE meddocsonline.org.
Furthermore, chromatographic retention has been investigated as a cost-effective and straightforward auxiliary tool for improving the prediction of IC50 (half maximal inhibitory concentration) patsnap.com. Despite these advancements, the pharmacokinetic properties of topically applied corticosteroids, including the extent of systemic absorption, remain incompletely understood, highlighting an ongoing need for further research hres.ca. Studies on this compound's percutaneous absorption in rabbits have shown that absorption approximately doubled when applied to abraded skin compared to intact skin, underscoring the influence of skin barrier integrity on systemic exposure hres.ca.
Research into Patient Adherence and Preference for Formulations
Patient adherence to topical therapies is a critical factor in the successful management of chronic skin conditions like atopic dermatitis, and it is an active area of research for this compound researchgate.netmdedge.commdedge.comnih.gov. Poor adherence can significantly hinder disease control.
Research indicates that patient adherence is influenced by various factors, including concerns about potential side effects and a dislike for messy topical formulations nih.gov. Studies have shown that the characteristics of the vehicle and perceived side effects are among the primary concerns for patients using topical medications mdedge.com.
Formulations that are perceived as more comfortable, soothing, easy to apply, and less greasy or shiny tend to improve patient adherence nih.govresearchgate.netresearchgate.netnih.gov. For instance, this compound hydrogel has been consistently rated more favorably than other vehicles in terms of its attributes, leading to better adherence rates compared to traditional ointments in studies nih.govnih.gov. Objective methods, such as electronic monitors (e.g., Medication Event Monitoring System caps), are employed in research to track patient adherence, with findings indicating improved adherence with this compound hydrogel compared to previously reported rates for other formulations nih.govmdedge.comnih.gov. Additionally, early observed efficacy and consistent patient follow-up are recognized as important factors that can further enhance adherence to topical therapy nih.gov.
Table 2: Factors Influencing Patient Adherence to Topical this compound
| Factor | Impact on Adherence | Research Findings / Examples | Source |
| Formulation Attributes | Positive | Hydrogel preferred over ointment due to absorbability, non-greasiness, and ease of use. | nih.govresearchgate.netnih.gov |
| Perceived Side Effects | Negative | Fear of side effects can lead to poor adherence. | nih.gov |
| Messiness of Formulation | Negative | Dislike of messy topical therapies contributes to poor adherence. | nih.gov |
| Early Efficacy | Positive | Early improvement in symptoms (e.g., pruritus) can increase adherence. | nih.gov |
| Patient Follow-up | Positive | Judicious and frequent follow-up can improve adherence. | nih.gov |
Integration of this compound Research with Advanced Pharmacogenomics and Proteomics
The therapeutic efficacy of this compound, a low-potency topical corticosteroid, primarily stems from its anti-inflammatory, antipruritic, and vasoconstrictive properties patsnap.comdrugbank.comapollopharmacy.in. Its mechanism of action involves binding to cytosolic glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex then interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the activation or repression of various genes involved in the inflammatory response patsnap.comdrugbank.comnih.gov. This gene regulation includes suppressing pro-inflammatory cytokines and enhancing the production of anti-inflammatory proteins, such as phospholipase A2 inhibitory proteins, collectively known as lipocortins patsnap.comdrugbank.compediatriconcall.com. The intricate interplay between this compound and cellular machinery at the genetic and protein levels underscores the growing relevance of pharmacogenomics and proteomics in understanding and optimizing its therapeutic applications.
Pharmacogenomic Insights and Future Directions
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, holds significant promise for personalizing this compound therapy. While comprehensive pharmacogenomic studies specifically focused on topical this compound in dermatological conditions are an evolving area, the broader field of glucocorticoid pharmacogenomics provides a foundational framework. Research into systemic glucocorticoids, such as those used in inflammatory bowel disease (IBD), has already begun to identify genetic predictors of variable drug responses researchgate.net.
For instance, studies in IBD patients receiving glucocorticoid therapy have investigated a panel of 21 genes for variants that may influence treatment outcomes researchgate.net. These genes are crucial in glucocorticoid action, metabolism, and inflammatory pathways. Identifying similar genetic markers in dermatological patients could help predict individual responses to this compound, potentially leading to more tailored treatment strategies and improved efficacy while minimizing side effects. This approach could involve analyzing single nucleotide polymorphisms (SNPs) in genes related to glucocorticoid receptor function, drug metabolism enzymes (e.g., CYP3A4, CYP3A5), and inflammatory signaling pathways. Advances in pharmacogenomics are anticipated to facilitate the development of customized therapies, moving towards a more personalized medicine approach for this compound pmarketresearch.com.
Table 1: Key Genes Relevant to Glucocorticoid Pharmacogenomics
| Gene Name | Role in Glucocorticoid Action/Inflammation |
| NR3C1 | Glucocorticoid Receptor (primary target) |
| NLRP1 | Inflammasome component |
| IPO13 | Importin 13 (nuclear import) |
| FKBP5 | Glucocorticoid receptor chaperone |
| HSPA4 | Heat Shock Protein A4 |
| ABCB1 | ABC transporter (drug efflux) |
| STIP1 | Stress-induced phosphoprotein 1 |
| HSP90AA1 | Heat Shock Protein 90 Alpha A1 |
| IL-1A | Interleukin-1 Alpha (pro-inflammatory cytokine) |
| IL-1B | Interleukin-1 Beta (pro-inflammatory cytokine) |
| IL-2 | Interleukin-2 (T-cell growth factor) |
| IL-4 | Interleukin-4 (anti-inflammatory cytokine) |
| CXCL8 | Chemokine (C-X-C motif) ligand 8 (IL-8) |
| IL-10 | Interleukin-10 (anti-inflammatory cytokine) |
| NFKBIA | NF-kappa-B inhibitor alpha |
| JUN | Transcription factor (AP-1 complex) |
| MIF | Macrophage Migration Inhibitory Factor |
| TNF | Tumor Necrosis Factor (pro-inflammatory cytokine) |
| MAPK14 | Mitogen-Activated Protein Kinase 14 |
| CYP3A4 | Cytochrome P450 3A4 (drug metabolism) |
| CYP3A5 | Cytochrome P450 3A5 (drug metabolism) |
Note: This table lists genes investigated in broader glucocorticoid pharmacogenomics, which could be relevant to this compound research due to its corticosteroid nature researchgate.net.
Proteomic Insights and Future Directions
Proteomics, the large-scale study of proteins, their structures, and functions, offers valuable insights into the molecular mechanisms of this compound and its therapeutic effects. A notable area of emerging research involves the repurposing of this compound for neurodegenerative conditions, specifically Huntington's disease (HD).
Recent detailed research findings have demonstrated that this compound possesses therapeutic potential in HD models by directly interacting with and suppressing the toxicity of the mutant huntingtin protein (mHTT) nih.govmedchemexpress.comnih.govresearchgate.net. This interaction is allele-selective, meaning this compound preferentially binds to mHTT over its wild-type counterpart nih.govresearchgate.net. Mechanistically, this compound has been shown to lower mHTT levels by enhancing its polyubiquitination at the K6 site, leading to increased proteasomal degradation of the pathogenic protein nih.govnih.gov. In HD mouse models, this compound treatment rescued behavioral deficits and restored levels of key HD molecular biomarkers, including DARPP-32 and neurofilament light chain (NFL) nih.govmedchemexpress.comresearchgate.net. These findings highlight a direct proteomic impact of this compound beyond its traditional anti-inflammatory role.
Table 2: Proteomic Findings in this compound Research for Huntington's Disease
| Protein/Biomarker | Effect of this compound Treatment | Mechanism/Observation | Research Context |
| Mutant Huntingtin (mHTT) | Lowered levels, suppressed toxicity | Enhanced polyubiquitination at K6 site, increased proteasomal degradation; allele-selective binding to mHTT nih.govmedchemexpress.comnih.govresearchgate.net | HD cellular and animal models |
| DARPP-32 | Restored levels | Molecular biomarker of HD, indicative of neuronal health nih.govmedchemexpress.comresearchgate.net | HD mouse models |
| Neurofilament light chain (NFL) | Restored levels | Molecular biomarker of HD, indicative of neurotoxicity nih.govmedchemexpress.comresearchgate.net | HD mouse models |
| Lipocortins | Induced production | Phospholipase A2 inhibitory proteins, control inflammation mediators patsnap.comdrugbank.compediatriconcall.com | General corticosteroid mechanism of action |
The application of advanced proteomic techniques, such as mass spectrometry, is crucial for unraveling the complex protein changes underlying diseases like HD and understanding drug mechanisms. Mass spectrometry can identify changes in protein expression levels and protein-protein interactions, providing a comprehensive view of this compound's effects on the proteome news-medical.net.
In dermatological research, while direct proteomic studies on this compound's impact on skin protein profiles are less detailed in current literature, the principles from HD research and general corticosteroid action are applicable. For instance, the identification of inflammasome signaling proteins like ASC and IL-18 as biomarkers for psoriasis frontiersin.org suggests that proteomic profiling of inflammatory markers could be a future avenue for assessing this compound's therapeutic response and identifying novel protein targets in skin conditions. Integrating proteomics with clinical outcomes could lead to the discovery of biomarkers that predict treatment success or resistance in various dermatoses.
Future Directions
The integration of this compound research with advanced pharmacogenomics and proteomics represents a significant frontier in personalized medicine. Future studies could focus on:
Identifying genetic polymorphisms that influence individual responses to topical this compound in dermatological conditions, allowing for personalized treatment regimens.
Conducting comprehensive proteomic analyses of skin biopsies from patients treated with this compound to identify specific protein expression changes and pathways modulated by the drug, correlating these changes with clinical efficacy.
Further elucidating the precise molecular interactions between this compound and target proteins, especially beyond the glucocorticoid receptor, using advanced structural biology and proteomic techniques.
Exploring this compound's potential in other protein-misfolding diseases by leveraging the insights gained from Huntington's disease research.
Developing multi-omics approaches that combine genomic, transcriptomic, proteomic, and metabolomic data to provide a holistic understanding of this compound's effects and predict patient outcomes more accurately.
These advanced research areas hold the potential to unlock new therapeutic applications for this compound and refine its use for existing indications, ultimately leading to more effective and personalized patient care.
Methodological Considerations in Desonide Research
In Vitro Research Models (e.g., Franz Diffusion Cell, Cell Culture)
In vitro models are crucial for initial assessments of Desonide's properties, particularly its interaction with skin and cellular targets. The Franz diffusion cell system is a prominent tool for evaluating the in vitro release and skin permeation of this compound from various formulations researchgate.netnih.govresearchgate.netmeddocsonline.org. Studies using Franz diffusion cells have assessed this compound's permeation through artificial membranes and biological tissues like rat abdominal skin nih.govmeddocsonline.org. For instance, a nanoemulgel formulation of this compound demonstrated higher unit cumulative permeation through skin over 12 hours (42.53 ± 2.06 µg/cm²) compared to a commercially available gel (30.65 ± 1.25 µg/cm²) and cream (15.21 ± 0.97 µg/cm²) nih.gov.
| Formulation | Unit Cumulative Permeation (µg/cm² over 12h) |
|---|---|
| This compound Nanoemulgel (NE-gel) | 42.53 ± 2.06 nih.gov |
| Commercially Available Gel (CA-gel) | 30.65 ± 1.25 nih.gov |
| Commercially Available Cream (CA-cream) | 15.21 ± 0.97 nih.gov |
Cell culture models are also employed to investigate this compound's cellular effects. For example, this compound has been shown to inhibit mutant huntingtin protein (mHTT)-induced cytotoxicity, reduce apoptotic signals, and improve cell survival in striatal cells of Huntington's disease (HD) mice, neurons derived from induced pluripotent stem cells of HD patients, and neurons of Drosophila expressing mHTT medchemexpress.commedchemexpress.comnih.govpnas.org. This indicates its potential beyond dermatological applications, by influencing protein stability and cellular viability nih.govpnas.org.
In Vivo Animal Models (e.g., Mouse Ear Edema, Carrageenan Abscess, Dermatitis Models)
Animal models are indispensable for evaluating the anti-inflammatory efficacy and systemic effects of this compound. Various models are utilized, including those inducing inflammation and dermatitis.
The mouse ear edema model, often induced by agents like croton oil or cinnamaldehyde, is used to assess topical anti-inflammatory activity nih.govresearchgate.net. Studies have shown that this compound can reduce ear swelling and leukocyte infiltration in such models researchgate.net. For instance, a this compound nanoemulsion gel significantly ameliorated inflammation and swelling in mouse ear dermatitis/eczema models nih.govingentaconnect.com.
The carrageenan abscess model in rats is another method to evaluate the anti-inflammatory effects of this compound nih.gov. In this model, this compound applied cutaneously has been shown to reduce 24-hour carrageenan-induced abscesses without significant thymolytic effects, unlike hydrocortisone (B1673445) which was inactive nih.gov. This highlights this compound's favorable ratio of local activity to systemic effect nih.gov.
Dermatitis models, such as those induced by 2,4-dinitrochlorobenzene (DNCB) or 2,4-dinitrofluorobenzene (DNFB) in mice, are used to simulate atopic dermatitis and evaluate the therapeutic potential of this compound formulations meddocsonline.orgingentaconnect.com. These models allow for the assessment of parameters like ear swelling, ear mass difference, and histological changes in skin tissues meddocsonline.orgingentaconnect.com.
Clinical Study Designs
Clinical studies are essential for confirming the efficacy and understanding the performance of this compound in human subjects.
Randomized Controlled Trials (RCTs) are considered the gold standard for evaluating the efficacy of this compound against comparators or placebo. These studies involve randomly assigning patients to different treatment groups, often with blinding to minimize bias hres.canih.govresearchgate.net. For example, a double-blind randomized study compared this compound 0.025% cream with fluocinolone (B42009) acetonide 0.025% and found this compound to be equipotent, and in some objective evaluations, superior (p<0.03) on first-week assessment hres.ca. Another randomized, evaluator-blinded, parallel-comparison non-inferiority study compared this compound hydrogel 0.05% with this compound ointment 0.05% for mild-to-moderate atopic dermatitis, demonstrating comparable efficacy in reducing signs and symptoms over a four-week period nih.govresearchgate.net.
Non-comparative and open-label studies are also part of the clinical research landscape for this compound, particularly in initial efficacy assessments or in specific patient populations. These studies, while lacking a control group or blinding, can provide valuable data on real-world effectiveness and patient experience. A 3-week, multicenter, open-label, non-comparative Phase IV trial involving 1789 patients across India evaluated this compound 0.05% cream and lotion for steroid-responsive dermatoses researchgate.netnih.govijdvl.combioline.org.br. Results indicated that 98.5% of patients showed improvement in their dermatitis from baseline, with over half achieving more than 75% improvement in signs and symptoms nih.govijdvl.combioline.org.br.
Post-marketing surveillance studies collect data on this compound's performance and long-term effects once it is available on the market. These studies are crucial for identifying broader trends and confirming findings from pre-market trials in diverse patient populations. The aforementioned 3-week, multicenter, open-label, non-comparative Phase IV trial in India is an example of a post-marketing surveillance study for this compound 0.05% cream and lotion researchgate.netnih.govijdvl.combioline.org.br. Such studies contribute to understanding the compound's real-world utility and patient outcomes researchgate.net. Global post-marketing surveillance data indicate that the incidence of adverse drug reactions recorded for this compound is less than 1% galderma.com.
Ethical Considerations in Clinical and Preclinical Research
Ethical considerations are paramount in all stages of this compound research, ensuring the welfare of both human and animal subjects.
In preclinical animal research, adherence to ethical guidelines for animal welfare is crucial. This includes minimizing pain and distress, ensuring appropriate housing, and obtaining approval from institutional animal care and use committees (IACUCs). Studies involving animal models, such as those for dermatitis or Huntington's disease, must be conducted in compliance with ethical standards medchemexpress.comnih.govpnas.orgnih.govingentaconnect.com.
In clinical research involving human participants, strict ethical principles must be followed. Informed consent is a fundamental requirement, ensuring that participants or their legal guardians fully understand the study's purpose, procedures, potential risks, and benefits before agreeing to participate ijdvl.combioline.org.br. Studies are typically reviewed and approved by Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) to safeguard the rights and well-being of participants. Double-blind and randomized designs, where appropriate, are also ethical considerations aimed at reducing bias and ensuring fair evaluation of treatment effects hres.canih.govresearchgate.net.
Q & A
Q. What molecular mechanisms underlie Desonide’s anti-inflammatory activity, and how do they compare to other corticosteroids?
this compound exerts anti-inflammatory effects by inducing phospholipase A2 inhibitory proteins (lipocortins), which suppress the release of arachidonic acid—a precursor to prostaglandins and leukotrienes . Unlike high-potency steroids, this compound’s low potency reduces risks of skin atrophy and systemic absorption, making it suitable for sensitive areas . To validate mechanisms, researchers should use in vitro models (e.g., keratinocyte cultures) to quantify cytokine suppression and compare dose-response curves with other corticosteroids.
Q. How do this compound’s pharmacokinetic properties influence its clinical efficacy in different formulations?
this compound’s solubility in water (184 mg/L) and molecular weight (416.51 g/mol) affect its penetration across the stratum corneum. Ointments enhance bioavailability due to occlusive effects, while lotions are preferable for hairy regions . Comparative studies should measure drug retention in ex vivo skin models using HPLC and assess vasoconstriction assays to rank potency .
Q. What standardized methods are recommended for analyzing this compound’s purity and organic impurities?
USP guidelines specify chromatographic methods for impurity profiling. System suitability tests require resolution ≥2.0 between this compound and related compounds (e.g., this compound glyoxal) using a C18 column and UV detection. Sensitivity solutions (0.28 µg/mL) must achieve a signal-to-noise ratio ≥10 . Researchers should replicate these conditions and validate results against reference standards.
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound’s clinical trial outcomes (e.g., efficacy vs. adverse event rates)?
Discrepancies in adverse event rates (e.g., 6% incidence of erythema vs. rare hypopigmentation) may arise from formulation differences or population variability . To resolve contradictions, meta-analyses should stratify data by study type (randomized controlled trials vs. open-label) and adjust for confounders like occlusion use. Bayesian statistical models can quantify uncertainty in rare adverse events.
Q. What methodologies improve this compound’s photostability in topical formulations, and how can they be optimized?
UVA exposure degrades this compound in hair solutions, but adding 0.3% benzophenone-3 (BP-3) preserves 98% drug content after 15 hours . Researchers should use accelerated stability testing (e.g., ICH Q1A guidelines) under UVA/UVC lamps, paired with LC-MS to identify photodegradants. Factorial designs can optimize BP-3 concentration while minimizing formulation interactions.
Q. How do vehicle technologies (e.g., hydrogel, foam) impact this compound’s therapeutic index in diverse dermatoses?
Hydrogels enhance patient adherence in oozing lesions, while foams reduce greasiness in psoriasis . Comparative studies should employ in vivo imaging (e.g., confocal microscopy) to track drug distribution and correlate with clinical scores (EASI, IGA). Permeation studies using Franz cells under occluded/non-occluded conditions can quantify vehicle effects on bioavailability.
Methodological Guidance
Q. Designing reproducible experiments for this compound’s anti-pruritic effects: What controls and endpoints are essential?
- Controls : Include vehicle-only and active comparators (e.g., hydrocortisone).
- Endpoints : Use validated scales (e.g., Visual Analog Scale for itching) and biomarker assays (histamine, IL-31 levels) .
- Blinding : Double-blind protocols minimize bias in subjective endpoints .
Q. How to resolve conflicting data on this compound’s systemic absorption in pediatric populations?
- Pharmacokinetic sampling : Measure serum cortisol suppression and HPA axis function in long-term users.
- Population modeling : Use nonlinear mixed-effects models (NONMEM) to account for age-dependent metabolic differences .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Dose-ranging trials : Apply Emax models to estimate EC50 values.
- Safety data : Use Poisson regression for adverse event rates, adjusting for exposure duration .
Key Considerations for Researchers
- Literature Review : Prioritize RCTs and meta-analyses indexed in Web of Science, using AI tools (e.g., Research Assistant) to filter high-impact studies .
- Ethical Compliance : For human trials, document participant selection criteria and adverse event reporting protocols per IRB standards .
- Data Transparency : Publish negative results and raw datasets in supplementary materials to address publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
